BenchChemオンラインストアへようこそ!

2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one

Cancer Stem Cells High-Throughput Screening Oncology

Differentiated by its benzo[d][1,3]dioxol-5-yl substitution, this compound exhibits potent cancer stem cell inhibition (≤1 µM in AID 504535) and annotated antifungal activity. Predicted lipid metabolism regulator (Pa=0.999) and DNA synthesis inhibitor (Pa=0.991) profile distinct from generic 2-phenyl analogs. Ideal for SAR and polypharmacology studies.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 61195-11-7
Cat. No. B6009868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one
CAS61195-11-7
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C15H10N2O3/c18-15-10-3-1-2-4-11(10)16-14(17-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18)
InChIKeyJDCPQGXAZCZLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one (CAS 61195-11-7): A Benzodioxole-Fused Quinazolinone Scaffold for Targeted Research Applications


2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one (CAS 61195-11-7), also designated as 2-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone or NSC156627, is a heterocyclic compound characterized by a quinazolin-4(1H)-one core substituted at the 2-position with a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety [1]. This benzodioxole-fused scaffold integrates the planar, aromatic quinazolinone pharmacophore—a privileged structure in medicinal chemistry—with a methylenedioxy-phenyl group known to modulate electronic and steric properties [2]. The compound has been identified in multiple screening campaigns, including a cell-based high-throughput screen for inhibitors of cancer stem cells [3], and is noted in authoritative databases for its antifungal activity [4]. In silico activity predictions further suggest potential roles as a lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), and DNA synthesis inhibitor (Pa = 0.991) [5]. These orthogonal sources of biological annotation, combined with the well-defined synthetic accessibility of the 2-arylquinazolinone framework [6], position this compound as a defined chemical tool for investigating structure-activity relationships in kinase inhibition, antifungal pharmacology, and stem cell biology.

Why 2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one Cannot Be Casually Substituted with Other 2-Arylquinazolinones


The quinazolin-4(3H)-one scaffold is not a uniform chemical entity; the specific 2-aryl substituent dictates critical differences in molecular recognition, physicochemical properties, and ultimately biological activity [1]. While the 2-phenylquinazolin-4(3H)-one core is a common pharmacophore, the incorporation of the electron-donating benzo[d][1,3]dioxole group introduces distinct steric and electronic features that cannot be replicated by simple phenyl or methoxy-substituted analogs [2]. For instance, the methylenedioxy ring imposes a planar, rigid conformation and alters the electron density distribution across the quinazolinone π-system, which directly impacts binding affinity to targets such as the c-Src tyrosine kinase domain [3]. Furthermore, quantitative structure-activity relationship (QSAR) studies and empirical screening data confirm that minor modifications to the 2-aryl group can result in order-of-magnitude shifts in potency and selectivity profiles, particularly in kinase inhibition and antifungal assays [4]. Substituting this compound with a generic 2-phenylquinazolin-4(3H)-one or a 2-(4-methoxyphenyl) analog would therefore introduce uncontrolled variables into any structure-activity study, compromising reproducibility and invalidating comparative analysis. The evidence detailed in the following section quantifies these differential effects, demonstrating that the benzodioxole moiety is not a decorative element but a functional determinant of biological outcome.

2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Cancer Stem Cell Inhibition: Dose-Response Activity in a Cell-Based High-Throughput Screen

In a PubChem-deposited cell-based primary high-throughput screen (AID 504535) designed to identify inhibitors of cancer stem cells, 2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one was among a subset of compounds that demonstrated activity ≤ 1 µM [1]. While the screen tested 45 compounds in a dose-response format, only 6 compounds achieved this potency threshold, placing the target compound within the top 13% of actives in this assay [1]. Although a direct head-to-head comparison with a specific comparator was not reported in this screening dataset, the activity level itself distinguishes it from the majority of structurally related quinazolinones that were either inactive or less potent in the same assay panel [1]. This quantitative activity metric provides a basis for selecting this compound over other quinazolinone derivatives that lack defined potency in cancer stem cell models.

Cancer Stem Cells High-Throughput Screening Oncology

Antifungal Activity: Confirmed Efficacy Against Fungal Pathogens

The compound (designated NSC156627) is annotated in the MeSH database as having 'antifungal activity', with the primary reference to a study published in Antimicrobial Agents and Chemotherapy [1]. While the specific MIC values for the target compound are not provided in the MeSH record, the inclusion in this curated authoritative database confirms empirical antifungal efficacy. In contrast, many simple 2-arylquinazolin-4(3H)-ones (e.g., 2-phenylquinazolin-4(3H)-one) exhibit negligible antifungal activity unless further functionalized [2]. For context, a related quinazolinone derivative (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) displayed an MIC of 18.3 ± 0.6 µg/mL against Aspergillus fumigatus in a standardized microdilution assay [3]. The presence of the benzodioxole moiety in the target compound is likely a key contributor to its antifungal activity, as this group is a common feature in potent antifungal natural products and synthetic derivatives [4].

Antifungal Infectious Disease Natural Product Derivative

MAO-A Selectivity: A Derivative Demonstrates Superior Selectivity Index to Clorgyline

While the parent compound itself was not directly tested for MAO inhibition, a closely related derivative, 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide (compound 15), exhibited exceptionally high selectivity for MAO-A over MAO-B [1]. In a head-to-head comparison with the clinical standard clorgyline, compound 15 achieved a Selectivity Index (SI) of 39,524, which is significantly higher than the 33,793 observed for clorgyline [1]. The compound also displayed an IC50 of 2.1 × 10⁻⁹ M against MAO-A, which is numerically comparable to clorgyline's IC50 of 2.9 × 10⁻⁹ M [1]. This high selectivity is particularly noteworthy because many MAO inhibitors, including early clinical candidates, suffer from poor selectivity leading to adverse effects [2]. The presence of the benzo[d][1,3]dioxol-5-yl group in both the parent compound and the active derivative strongly suggests that this moiety is a key determinant of MAO-A selectivity [3].

Monoamine Oxidase Neuropharmacology Selectivity

Predicted Polypharmacology Profile: A Unique Combination of High-Probability Activities

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm, as reported in a 2022 study on marine-derived quinazolinones, assigned 2-(benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one a distinctive activity profile [1]. The compound received a 'probable activity' (Pa) score of 0.999 for 'Lipid metabolism regulator', 0.995 for 'Angiogenesis stimulant', and 0.991 for 'DNA synthesis inhibitor' [1]. These scores are notably high and represent a unique combination not observed for other 2-arylquinazolinones in the same dataset [1]. For instance, while the unsubstituted 2-phenylquinazolin-4(3H)-one also exhibits some predicted activities, it lacks the same high-probability annotation as a lipid metabolism regulator [2]. The presence of the benzodioxole group appears to shift the predicted activity spectrum, potentially opening avenues for investigation in metabolic disorders, angiogenesis-related diseases, and cancer.

In Silico Prediction Polypharmacology Drug Repurposing

Optimal Scientific and Procurement Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one Based on Quantitative Evidence


Oncology Research: Cancer Stem Cell Inhibitor Discovery and Lead Optimization

This compound is a high-priority acquisition for cancer stem cell research programs. The PubChem BioAssay data (AID 504535) confirm that it exhibits activity ≤ 1 µM in a cell-based assay specifically designed to detect cancer stem cell inhibition [7]. This quantitative potency, placing it among the top 13% of actives in this screen, provides a validated starting point for medicinal chemistry optimization and mechanistic studies. Researchers should prioritize this compound over other 2-arylquinazolinones that have not been tested in this disease-relevant model or that show lower potency. The compound's predicted activity as a DNA synthesis inhibitor (Pa=0.991) and apoptosis agonist (Pa=0.979) further supports its potential as an anticancer agent [8]. Procurement of this specific compound enables reproducible follow-up studies and ensures that the observed biological effects are attributable to a well-defined chemical entity.

Antifungal Drug Discovery: Hit-to-Lead Development and Mode-of-Action Studies

For research programs targeting novel antifungal agents, this compound offers a validated entry point. The MeSH database annotation for NSC156627 specifically notes 'antifungal activity', distinguishing it from many other quinazolinone derivatives that lack any reported efficacy against fungal pathogens [7]. While the precise MIC values are not publicly detailed in the MeSH record, the inclusion of this compound in a peer-reviewed Antimicrobial Agents and Chemotherapy publication provides a credible foundation for further investigation [7]. In contrast, the simpler 2-phenylquinazolin-4(3H)-one is generally inactive against fungi without additional functionalization [8]. This compound is therefore the preferred choice for establishing structure-activity relationships in antifungal quinazolinones and for identifying the molecular targets responsible for this activity.

Neuropharmacology: Development of Highly Selective MAO-A Inhibitors

The parent compound and its derivatives are strategic starting points for designing next-generation MAO-A inhibitors with improved selectivity. The close derivative 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide (compound 15) demonstrated a selectivity index of 39,524 for MAO-A, surpassing the clinical standard clorgyline (SI = 33,793) [7]. This quantitative advantage in selectivity is directly relevant to mitigating the adverse effects (e.g., 'cheese effect') associated with earlier non-selective MAO inhibitors [7]. Researchers should procure this parent compound to synthesize and evaluate novel analogs, as the benzo[d][1,3]dioxol-5-yl moiety is strongly implicated in conferring this high selectivity [8]. This scaffold offers a validated path toward developing safer antidepressants and anxiolytics.

Polypharmacology and Drug Repurposing: Exploring Under-Explored Therapeutic Areas

The unique combination of high-probability predicted activities for 2-(benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one—specifically as a lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), and DNA synthesis inhibitor (Pa=0.991)—makes it a compelling candidate for polypharmacology screens [7]. This profile is distinct from that of the 2-phenylquinazolin-4(3H)-one core, suggesting that the benzodioxole substitution fundamentally alters the compound's biological fingerprint [8]. Researchers engaged in drug repurposing or phenotypic screening for metabolic diseases, cardiovascular conditions involving angiogenesis, or cancer should prioritize this compound. Its procurement enables the empirical validation of these in silico predictions, potentially uncovering novel therapeutic applications that are not accessible with simpler 2-arylquinazolinone analogs.

Quote Request

Request a Quote for 2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.